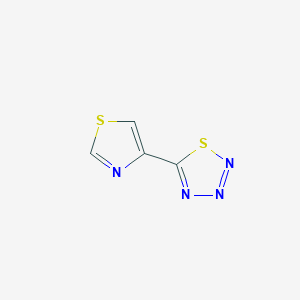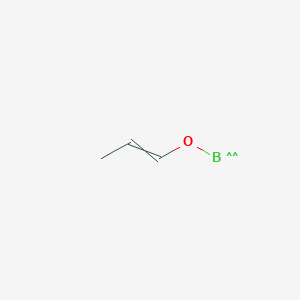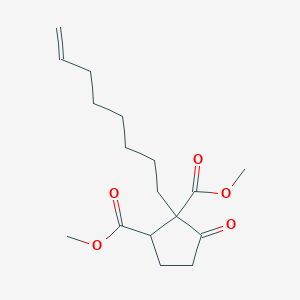
Dimethyl 1-(oct-7-en-1-yl)-5-oxocyclopentane-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 1-(oct-7-en-1-yl)-5-oxocyclopentane-1,2-dicarboxylate is an organic compound with a complex structure that includes a cyclopentane ring, an oct-7-en-1-yl side chain, and two ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-(oct-7-en-1-yl)-5-oxocyclopentane-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the esterification of a cyclopentane derivative with dimethyl oxalate under acidic conditions. The oct-7-en-1-yl side chain can be introduced through a Grignard reaction, where the corresponding alkyl halide reacts with magnesium to form the Grignard reagent, which then reacts with the cyclopentane derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反応の分析
Types of Reactions
Dimethyl 1-(oct-7-en-1-yl)-5-oxocyclopentane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
科学的研究の応用
Dimethyl 1-(oct-7-en-1-yl)-5-oxocyclopentane-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Dimethyl 1-(oct-7-en-1-yl)-5-oxocyclopentane-1,2-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in various biochemical pathways. The oct-7-en-1-yl side chain may interact with lipid membranes, affecting membrane fluidity and function.
類似化合物との比較
Similar Compounds
Dimethyl 1-(oct-7-en-1-yl)phenylsilane: This compound has a similar structure but includes a phenylsilane group instead of a cyclopentane ring.
Dimethyl(oct-7-en-1-yl)silane: Another similar compound with an organosilicon structure.
Uniqueness
Dimethyl 1-(oct-7-en-1-yl)-5-oxocyclopentane-1,2-dicarboxylate is unique due to its combination of a cyclopentane ring and ester groups, which provide distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
特性
CAS番号 |
116206-49-6 |
|---|---|
分子式 |
C17H26O5 |
分子量 |
310.4 g/mol |
IUPAC名 |
dimethyl 1-oct-7-enyl-5-oxocyclopentane-1,2-dicarboxylate |
InChI |
InChI=1S/C17H26O5/c1-4-5-6-7-8-9-12-17(16(20)22-3)13(15(19)21-2)10-11-14(17)18/h4,13H,1,5-12H2,2-3H3 |
InChIキー |
KUDFVQNEPFQWBK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CCC(=O)C1(CCCCCCC=C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


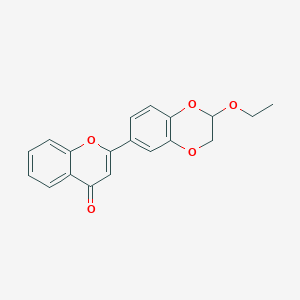
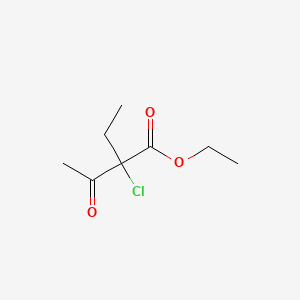
![N~1~-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate](/img/structure/B14288904.png)
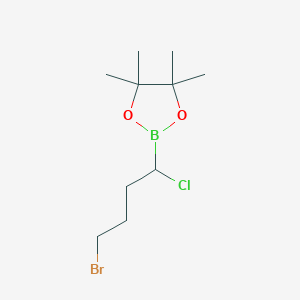
![2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14288927.png)
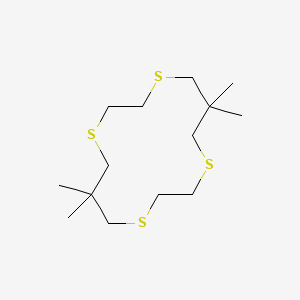
![1-[(Methanesulfonyl)oxy]pyridin-1-ium](/img/structure/B14288940.png)
![N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide](/img/structure/B14288947.png)
![3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14288952.png)
![25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonic acid;nonahydrate](/img/structure/B14288965.png)

